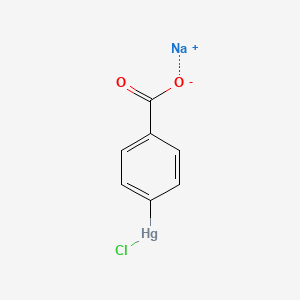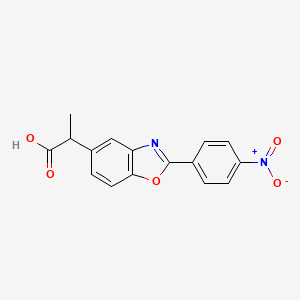
(+-)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multiple steps, including the formation of the benzocycloheptene ring and the introduction of the dimethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Etonitazene: A synthetic opioid with a similar structure.
Metonitazene: Another synthetic opioid with structural similarities.
Isotonitazene: A related compound with similar pharmacological properties.
Uniqueness
(±)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is unique due to its specific structural features and the range of applications it has in scientific research. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in both academic and industrial settings.
Propiedades
Número CAS |
56485-55-3 |
|---|---|
Fórmula molecular |
C13H20ClN |
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
dimethyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C13H19N.ClH/c1-14(2)13-9-5-8-11-6-3-4-7-12(11)10-13;/h3-4,6-7,13H,5,8-10H2,1-2H3;1H |
Clave InChI |
OTSZBWBSQMNPNV-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1CCCC2=CC=CC=C2C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)

![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)

